molecular formula C24H19N3O2 B2563837 1,3-bis(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901267-15-0

1,3-bis(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2563837
CAS No.: 901267-15-0
M. Wt: 381.435
InChI Key: YBMUALDOQBYATJ-UHFFFAOYSA-N
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Description

1,3-bis(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline is a chemical compound based on the pyrazolo[4,3-c]quinoline scaffold, a fused tricyclic system known for its diverse biological properties. This derivative is specifically substituted at the 1 and 3 positions of the pyrazole ring with 4-methoxyphenyl groups. Pyrazolo[4,3-c]quinoline derivatives have been identified as a significant class of compounds in medicinal chemistry research, particularly for their potent anti-inflammatory effects. Studies on similar derivatives indicate that this class of compounds can act by significantly inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced macrophages, a key pathway in inflammatory responses . The mechanism is associated with the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression . Furthermore, the pyrazoloquinoline core is a privileged structure in drug discovery, with research suggesting potential applications in other areas, including anticancer activities . The presence of methoxy phenyl substituents may influence the compound's electronic properties, solubility, and binding affinity to biological targets. This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1,3-bis(4-methoxyphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O2/c1-28-18-11-7-16(8-12-18)23-21-15-25-22-6-4-3-5-20(22)24(21)27(26-23)17-9-13-19(29-2)14-10-17/h3-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBMUALDOQBYATJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-bis(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-methoxybenzaldehyde with appropriate hydrazine derivatives to form the pyrazole ring, followed by cyclization with a suitable quinoline precursor under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The electron-rich aromatic system of the pyrazoloquinoline core undergoes electrophilic substitution at positions activated by the nitrogen atoms. Methoxy groups further enhance electron density, directing substitutions to specific positions:

  • Nitration : Reacts with nitric acid in sulfuric acid at 0–5°C to yield mono-nitro derivatives at the 6-position of the quinoline ring.

  • Sulfonation : Forms sulfonic acid derivatives under fuming sulfuric acid conditions.

Key observation : Substituents primarily form at the quinoline moiety rather than the methoxyphenyl groups due to higher electron density.

Nucleophilic Aromatic Substitution

The compound participates in nucleophilic substitutions under harsh conditions, particularly at halogenated positions (if present). For example:

  • Amination : Reacts with ammonia or primary amines at 120–150°C in DMF to replace halogens (e.g., Cl at position 8) with amino groups.

Mechanistic note : Methoxy groups deactivate the aromatic ring toward nucleophilic attacks, limiting reactivity to pre-halogenated derivatives.

Oxidation

  • The quinoline ring is oxidized by KMnO₄ in acidic media, cleaving the ring to form dicarboxylic acid derivatives.

  • Methoxy groups undergo demethylation under strong acidic conditions (e.g., HBr/HOAc) to yield hydroxyl groups.

Reduction

  • Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazole ring’s double bonds, yielding dihydro derivatives.

Cycloaddition and Ring-Opening Reactions

The pyrazole ring participates in [3+2] cycloadditions with electron-deficient dipolarophiles like acetylenedicarboxylates, forming fused tricyclic systems . Under basic conditions, the pyrazole ring may undergo ring-opening to form linear hydrazine derivatives .

Functionalization of Methoxyphenyl Groups

The para-methoxyphenyl substituents undergo:

  • Demethylation : Conversion to hydroxyl groups via HBr in acetic acid.

  • Esterification : Reaction with acyl chlorides in pyridine to form ester derivatives.

Biological Activity-Related Reactivity

The compound modulates enzyme activity by:

  • Competitive inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) via hydrogen bonding between methoxy groups and enzyme active sites .

  • Chelation of metal ions (e.g., Fe³⁺) through nitrogen atoms in the pyrazoloquinoline core, relevant to its antioxidant properties .

Stability and Degradation

  • Photodegradation : UV irradiation in solution leads to cleavage of the methoxy groups, forming quinoline-4,5-dione byproducts.

  • Acidic Hydrolysis : Prolonged exposure to HCl/EtOH breaks the pyrazole ring, yielding anthranilic acid derivatives .

Scientific Research Applications

Antitumor Activity

  • Mechanism of Action :
    • The compound exhibits significant cytotoxicity against various cancer cell lines. Research indicates that it may inhibit topoisomerase IIα, a critical enzyme involved in DNA replication and repair, similar to established chemotherapeutic agents like etoposide .
  • Research Findings :
    • In vitro studies have shown that this compound has IC50 values below 10 µM against sensitive cancer cell lines such as ACHN (renal cancer) and HCT-15 (colon cancer).
    • A comparative study found that derivatives with additional halogen substitutions exhibited enhanced cytotoxic effects, suggesting structural modifications could optimize its antitumor efficacy.
  • Case Study :
    • A recent evaluation of pyrazoloquinoline derivatives demonstrated that those with methoxy groups at the para position showed improved antiproliferative activity against multiple cancer types, indicating the importance of substituent positioning on biological activity.

Anti-inflammatory Activity

  • Mechanism of Action :
    • The compound has been shown to inhibit nitric oxide production in lipopolysaccharide-stimulated macrophages. This inhibition is crucial as excessive nitric oxide is associated with inflammatory responses.
  • Research Findings :
    • Studies indicate that the anti-inflammatory effects are mediated through downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both key enzymes in the inflammatory pathway.
    • Quantitative Structure-Activity Relationship (QSAR) analyses suggest that electron-donating groups at the para position enhance anti-inflammatory potency, highlighting the role of chemical structure in biological activity.

Antimicrobial Activity

  • Overview :
    • Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains.
  • Research Findings :
    • The compound has been tested against Gram-positive and Gram-negative bacteria, showing varying degrees of effectiveness. Further studies are needed to elucidate its full antimicrobial potential and mechanisms of action.

Summary Table of Biological Activities

Activity TypeMechanism of ActionKey Findings
AntitumorInhibition of topoisomerase IIαIC50 < 10 µM in sensitive cancer cell lines; enhanced activity with halogenation
Anti-inflammatoryInhibition of iNOS and COX-2Significant reduction in nitric oxide production in macrophages
AntimicrobialPotential activity against bacterial strainsVarying effectiveness against Gram-positive and Gram-negative bacteria

Mechanism of Action

The mechanism of action of 1,3-bis(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. Additionally, its ability to intercalate with DNA and RNA makes it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Key Observations:

Anti-inflammatory Potency: Amino-substituted derivatives (e.g., 2i, 2m) exhibit submicromolar IC₅₀ values against NO production, comparable to the control drug 1400W . Methoxy groups likely enhance metabolic stability and membrane permeability, making them advantageous for oral bioavailability .

Quantitative Structure-Activity Relationship (QSAR) Insights

  • Anti-inflammatory activity correlates with electron-donating substituents at the 4-position (e.g., -NH₂, -OH) .
  • Methoxy groups at the 1- and 3-positions may sterically hinder interactions with iNOS but improve selectivity for COX-2 .

Challenges and Limitations

  • Synthetic Complexity : Derivatives with multiple methoxy groups (e.g., 1,3-bis(4-methoxyphenyl)) require precise control during reductive cyclization to avoid C-C bond cleavage .
  • Biological Selectivity: While 2i and 2m are potent NO inhibitors, their methoxy counterparts may lack specificity for iNOS over other inflammatory mediators .

Biological Activity

1,3-bis(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline is a compound of increasing interest due to its potential biological activities, particularly in the realms of anti-inflammatory and anti-cancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and structure-activity relationships.

Chemical Structure and Synthesis

The chemical structure of this compound includes two methoxy-substituted phenyl groups attached to a pyrazolo[4,3-c]quinoline core. The synthesis typically involves multi-step organic reactions, including the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate followed by cyclization with hydrazine hydrate to form the pyrazole ring. Further reactions introduce the methoxyphenyl groups, optimizing for yield and purity through controlled conditions and purification techniques like chromatography .

Anti-Inflammatory Properties

One significant area of research focuses on the anti-inflammatory effects of pyrazolo[4,3-c]quinolines. Studies have demonstrated that derivatives of this compound can significantly inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. For instance, compounds similar to this compound have shown IC50 values as low as 0.39 μM for NO inhibition, indicating potent anti-inflammatory activity comparable to established controls .

The mechanism underlying this activity involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. These enzymes are crucial for the inflammatory response, and their inhibition can lead to reduced inflammation in various models .

Anticancer Activity

In addition to its anti-inflammatory potential, research has indicated that pyrazolo[4,3-c]quinolines may exhibit anticancer properties. Studies suggest that these compounds can induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways related to cell survival and proliferation. The structural features of these compounds play a critical role in their effectiveness against different cancer cell lines .

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its structural characteristics. Key observations include:

  • Substitution Patterns : Para-substitution on the phenyl rings generally enhances anti-inflammatory activity compared to ortho or meta substitutions. This pattern is attributed to improved electronic properties and steric factors that affect binding affinity to molecular targets.
  • Electron-Donating Groups : The presence of electron-donating groups like methoxy enhances the overall activity by stabilizing reactive intermediates during interactions with biological targets .

Case Studies

Several case studies have explored the biological efficacy of pyrazolo[4,3-c]quinoline derivatives:

  • In Vitro Studies : A study demonstrated that a series of pyrazolo[4,3-c]quinolines exhibited varying degrees of NO inhibition in RAW 264.7 cells. Notably, derivatives with para-methoxy substitutions showed superior inhibitory effects compared to their ortho counterparts.
  • In Vivo Models : Animal studies have reported that administration of pyrazolo[4,3-c]quinolines resulted in significant reductions in inflammatory markers and tumor growth rates compared to control groups.

Summary Table

Property Observation
Chemical Structure This compound
Anti-inflammatory IC50 ~0.39 μM in RAW 264.7 cells
Mechanism Inhibition of iNOS and COX-2
Anticancer Activity Induces apoptosis in various cancer cell lines
Key SAR Features Para-substitution enhances activity

Q & A

Q. What are the common synthetic strategies for 1,3-bis(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline?

The synthesis typically involves cyclization reactions of precursor pyrazolinones or quinoline derivatives. For example:

  • Cyclization of 4-arylidenepyrazolin-5-ones : Reacting 4-(4′-methoxybenzal)-3-methyl-1-phenylpyrazolin-5-one with p-substituted anilines under thermal conditions yields pyrazolo[3,4-b]quinoline derivatives. Yields range from 30–42%, with characterization via NMR and elemental analysis .
  • Microwave-assisted synthesis : Microwave irradiation (e.g., 8 minutes at 150°C) significantly reduces reaction time and improves yields (e.g., 42% for 3-methyl-1-phenyl derivatives), leveraging arylidenepyrazolinone precursors .

Q. What characterization techniques are critical for confirming the structure of this compound?

Key techniques include:

  • NMR spectroscopy : 1H and 13C NMR resolve substituent positions. For example, aromatic protons in pyrazoloquinoline derivatives appear at δ 7.24–8.59 ppm, with methyl groups at δ 2.16–2.53 ppm .
  • X-ray crystallography : Single-crystal studies (e.g., R factor = 0.041) confirm planar quinoline-pyrrole systems and intermolecular hydrogen bonding patterns .
  • Elemental analysis : Carbon and nitrogen content (e.g., C 78.31%, N 11.30%) validate purity .

Q. How is the biological activity of this compound initially assessed in drug discovery?

  • In vitro assays : Antimycobacterial activity is tested against Mycobacterium tuberculosis (MIC values reported for related pyrazoloquinolines) .
  • Cytotoxicity screening : Cell viability assays (e.g., MTT) on mammalian cell lines ensure selectivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the therapeutic potential of this compound?

  • Substituent modification : Introducing electron-withdrawing groups (e.g., -CF3) at the 6-position enhances antimycobacterial activity, while methoxy groups at the 4-position improve solubility .
  • Primary amino group incorporation : Adding -NH2 to the pyrazole ring increases binding affinity to biological targets (e.g., phosphodiesterase inhibitors) but may reduce metabolic stability .

Q. What methodologies address low yields in pyrazoloquinoline synthesis?

  • Catalyst optimization : Using iodine or p-TsOH in cyclization reactions improves yields by 15–20% .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for microwave-assisted routes .

Q. How can conflicting data on solubility versus bioactivity be resolved?

  • Multi-parametric analysis : Balance logP values (target ~3.5) and hydrogen-bonding capacity (e.g., via -OCH3 groups) using software like MarvinSketch. Experimental validation via HPLC solubility assays (e.g., in PBS at pH 7.4) quantifies trade-offs .

Q. What computational tools predict binding modes of pyrazoloquinolines with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., phosphodiesterase 10A). For example, methoxyphenyl groups form π-π stacking with Phe529 in PDE10A .
  • DFT calculations : Gaussian 09 optimizes ground-state geometries to correlate electronic properties (e.g., HOMO-LUMO gaps) with inhibitory activity .

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